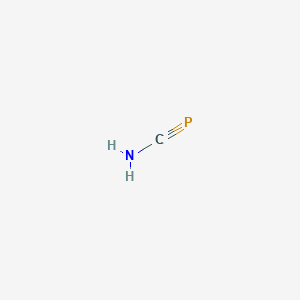
1-Phosphanylidynemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphanylidynemethanamine is an organophosphorus compound with the molecular formula CH₃NP It is a unique compound due to its structure, which includes a phosphorus-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phosphanylidynemethanamine can be synthesized through several methods. One common method involves the reaction of phosphine with methyleneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phosphanylidynemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphorus-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidynemethanamines.
Wissenschaftliche Forschungsanwendungen
1-Phosphanylidynemethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phosphanylidynemethanamine involves its ability to form stable complexes with various substrates. The phosphorus-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with molecular targets through coordination bonds, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine: A simpler compound with a phosphorus-hydrogen bond.
Methyleneamine: Contains a nitrogen-carbon double bond.
Phosphanylidene compounds: Similar structure but with different substituents.
Uniqueness
1-Phosphanylidynemethanamine is unique due to its phosphorus-nitrogen double bond, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organophosphorus compounds.
Eigenschaften
CAS-Nummer |
56764-36-4 |
|---|---|
Molekularformel |
CH2NP |
Molekulargewicht |
59.007 g/mol |
IUPAC-Name |
phosphanylidynemethanamine |
InChI |
InChI=1S/CH2NP/c2-1-3/h2H2 |
InChI-Schlüssel |
BGWAQXANRCACAW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#P)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
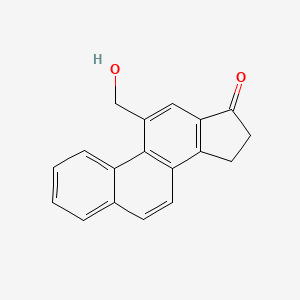
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
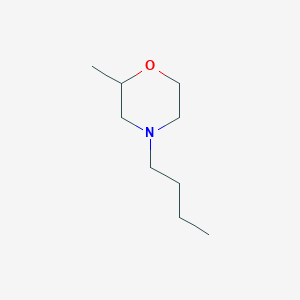
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
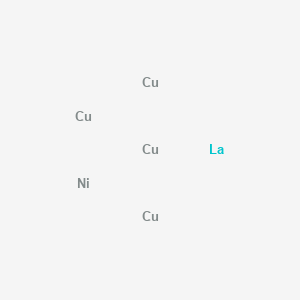
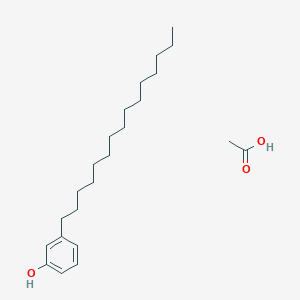
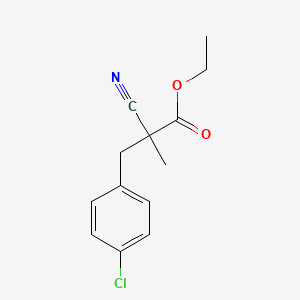
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
